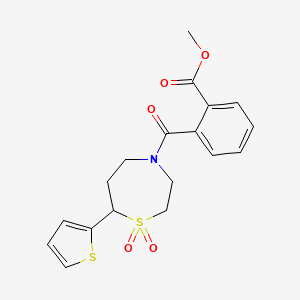

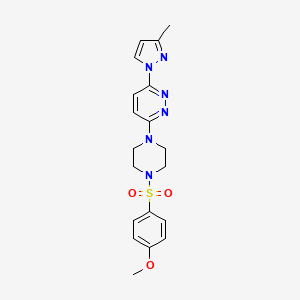

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide, also known as CFA, is a compound that has been extensively studied for its potential applications in scientific research. CFA is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis

(E)-2-cyano-3-(furan-2-yl) acrylamide has been synthesized using green organic chemistry principles. This involves the use of filamentous marine and terrestrial-derived fungi, such as Penicillium citrinum, Trichoderma sp., and Aspergillus sydowii, for ene-reduction to produce (R)-2-cyano-3-(furan-2-yl)propanamide. These processes use microwave radiation and are notable for creating compounds with uncommon CN-bearing stereogenic centers (Jimenez et al., 2019).

Wittig–SNAr Reactions in Kinase Inhibitors Synthesis

The compound has been used in Wittig–SNAr reactions to create intermediates for aurora 2 kinase inhibitors. This synthesis starts from haloaromatic aldehydes, amines, and phosphonium salts, utilizing water as a solvent for high stereoselectivity and yield. The process is environmentally friendly and efficient in forming new C(sp2)–N and C(sp2)–C(sp2) double bonds (Xu et al., 2015).

Corrosion Inhibition

Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been explored for corrosion inhibition properties on copper in nitric acid solutions. Studies employing chemical and electrochemical methods, including electrochemical impedance spectroscopy, show these compounds as effective mixed-type inhibitors, reducing double-layer capacitance and adhering to Langmuir isotherm adsorption (Abu-Rayyan et al., 2022).

Cytotoxic Agents in Cancer Research

Focused libraries of 2-phenylacrylamides, including derivatives of the compound , have been synthesized for use as broad spectrum cytotoxic agents against various cancer cell lines. These compounds have shown to inhibit growth in multiple cancer cell lines, marking them as potential leads for cancer therapy (Tarleton et al., 2013).

SARS Coronavirus Helicase Inhibition

A similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. It showed significant inhibitory effects in ATP hydrolysis and DNA unwinding assays, indicating its potential as an inhibitor against SARS coronavirus (Lee et al., 2017).

Modulation of Nicotinic Acetylcholine Receptors

3-Furan-2-yl-N-p-tolyl-acrylamide has been shown to be a selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like activity in mice. This suggests its potential role in modulating neuronal pathways involved in anxiety and depression (Targowska-Duda et al., 2019).

Propiedades

IUPAC Name |

(E)-2-cyano-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c1-14-5-2-3-8-19(14)23-21(25)16(13-22)12-18-9-10-20(28-18)15-6-4-7-17(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQXBRGWLJKTPI-FOWTUZBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)